(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate
Description
The compound "(E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate" is a structurally complex molecule featuring a pyrazole core substituted with a trifluoromethyl group (position 3), a methyl group (position 1), and a benzylsulfanyl moiety bearing a 4-tert-butylphenyl group (position 5). The pyrazole ring is connected via an (E)-configured imine (Schiff base) linkage to a 2,4-dichlorobenzoate ester.
Key structural features include:
- Pyrazole core: Known for its role in hydrogen bonding and π-stacking interactions.
- Trifluoromethyl group: Enhances metabolic stability and lipophilicity.
- tert-Butylbenzylsulfanyl group: Increases steric bulk and hydrophobicity, which may influence crystal packing or membrane permeability.
Synthetic routes likely involve Suzuki-Miyaura couplings or nucleophilic substitutions, as inferred from analogous pyrazole derivatives (e.g., Example 53 in ) .
Properties
IUPAC Name |
[(E)-[5-[(4-tert-butylphenyl)methylsulfanyl]-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methylideneamino] 2,4-dichlorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22Cl2F3N3O2S/c1-23(2,3)15-7-5-14(6-8-15)13-35-21-18(20(24(27,28)29)31-32(21)4)12-30-34-22(33)17-10-9-16(25)11-19(17)26/h5-12H,13H2,1-4H3/b30-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTBINTMCCWJZFW-PNQUVVCRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NN2C)C(F)(F)F)C=NOC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=C(C(=NN2C)C(F)(F)F)/C=N/OC(=O)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-[(5-{[(4-tert-butylphenyl)methyl]sulfanyl}-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methylidene]amino 2,4-dichlorobenzoate, with CAS number 318239-34-8, is a derivative of pyrazole that exhibits various biological activities. This article aims to provide a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C24H22Cl2F3N3O2S
- Molecular Weight : 544.42 g/mol
- Boiling Point : Predicted at 607.6 ± 65.0 °C
- Density : 1.34 ± 0.1 g/cm³
- pKa : -2.91 ± 0.10
The biological activity of this compound can be attributed to its structural features, particularly the presence of the pyrazole ring and the sulfanyl group. These components are known to interact with various biological targets, leading to diverse pharmacological effects.
Antimicrobial Activity
Recent studies have shown that compounds similar to this pyrazole derivative display significant antimicrobial properties. For instance, derivatives containing aryl substitutions have been reported to inhibit biofilm formation in bacteria such as Pseudomonas aeruginosa and Salmonella enterica . The sulfanyl group enhances the lipophilicity of the compound, facilitating membrane penetration and increasing its efficacy against microbial pathogens.
| Compound | Activity | Target Organism |
|---|---|---|
| Pyrazole Derivative | Antimicrobial | Pseudomonas aeruginosa |
| Pyrazole Derivative | Antimicrobial | Salmonella enterica |
Anticancer Activity
The potential anticancer properties of this compound are also noteworthy. Similar pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The trifluoromethyl group is believed to enhance the compound's ability to induce oxidative stress in cancer cells.
Case Studies
-
Study on Antimicrobial Efficacy :
In a controlled laboratory setting, a series of pyrazole derivatives were tested for their ability to disrupt biofilms formed by Gram-positive and Gram-negative bacteria. The compound exhibited promising results, significantly reducing biofilm biomass at concentrations as low as 6 mg/mL . -
Cytotoxicity Assays :
A study evaluating the cytotoxic effects of structurally similar compounds on HeLa and HEK-293T cells revealed that certain derivatives induced significant cell death at micromolar concentrations. The mechanism was linked to the activation of apoptotic pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
The compound belongs to a family of pyrazole-based Schiff base derivatives. Key analogs include:
Physicochemical and Functional Differences
- Hydrogen bonding : The tert-butyl group reduces hydrogen-bonding capacity relative to smaller alkyl or polar substituents, which may impact solubility in aqueous media .
- Crystallinity : Analogous compounds (e.g., Example 53 in ) exhibit defined melting points, suggesting that the tert-butyl group in the target compound could disrupt crystal packing, leading to lower melting points or polymorphic forms .
Research Findings and Methodologies
Structural Validation and Crystallography
The use of SHELX programs (e.g., SHELXL, SHELXS) is critical for refining crystal structures of such complex molecules, particularly for confirming the (E)-configuration of the imine linkage and anisotropic displacement parameters . Hydrogen-bonding patterns, analyzed via graph-set theory (), may differ significantly between analogs due to substituent effects on donor/acceptor sites .
Similarity Analysis
Using Tanimoto coefficients (), the target compound shares ~85% similarity with its 2-chlorobenzoate analog (based on binary fingerprint overlap of core pyrazole and benzoate groups). In contrast, similarity drops to <50% when compared to pyrazolo[3,4-d]pyrimidin derivatives due to core structural differences .
Q & A
Q. Methodological workflow :
- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .
- Mass spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragmentation patterns .
- NMR analysis :
- Elemental analysis : Match calculated vs. observed C, H, N, S, and Cl percentages within ±0.3% .
Advanced: How can crystallographic data resolve ambiguities in the compound’s stereochemistry?
Q. Protocol for single-crystal XRD :
- Data collection : Use a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K .
- Structure solution : Employ SHELXT for direct methods, followed by SHELXL for refinement (anisotropic displacement parameters, H-atom riding model) .
- Validation : Check for R-factor convergence (<0.05), plausible bond lengths (C–S: 1.78–1.82 Å), and absence of electron density outliers in ORTEP-3 .
Common pitfalls : Twinning or disorder in the tert-butyl group may require TWINABS or PLATON/SQUEEZE for correction .
Advanced: What statistical approaches optimize reaction conditions for scale-up?
Q. Design of Experiments (DoE) framework :
- Factors : Catalyst loading (0.1–5 mol%), temperature (25–80°C), solvent polarity (DMF vs. THF) .
- Response surface methodology (RSM) : Use a central composite design to model yield (%) and impurity profiles .
- Validation : Confirm optimal conditions (e.g., 2 mol% Pd/C in DMF at 60°C) with triplicate runs and ANOVA (p < 0.05) .
Basic: What safety protocols are critical during handling?
- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods for reactions involving volatile intermediates (e.g., thiols) .
- Spill management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite .
- Storage : Keep in amber vials under argon at –20°C to prevent hydrolysis of the ester group .
Advanced: How can computational modeling predict biological activity?
Q. Structure-activity relationship (SAR) workflow :
- Docking studies : Use AutoDock Vina to simulate binding to target enzymes (e.g., COX-2 or kinases) with PyMOL visualization .
- Quantum mechanics : Calculate electrostatic potential maps (Gaussian 09) to identify nucleophilic/electrophilic regions influenced by the trifluoromethyl group .
- ADMET prediction : SwissADME for bioavailability, CYP450 inhibition, and blood-brain barrier penetration .
Advanced: How to address conflicting spectral data in structural assignments?
Q. Contradiction resolution strategies :
- Variable-temperature NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and –40°C .
- 2D experiments : HSQC and HMBC to correlate ambiguous protons/carbons (e.g., imine vs. keto tautomers) .
- XRD validation : Compare experimental bond angles/torsion angles with DFT-optimized geometries (e.g., B3LYP/6-31G*) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
